
2-Methyl-5-nitro-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-nitro-1,3-dioxane is an organic compound with the molecular formula C5H9NO4 It is a member of the 1,3-dioxane family, which are six-membered cyclic acetals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methyl-5-nitro-1,3-dioxane can be synthesized through the reaction of 2-bromo-2-nitropropane-1,3-diol with a suitable catalyst. One method involves slurrying 2-bromo-2-nitropropane-1,3-diol with p-toluenesulfonic acid in benzene . The reaction conditions typically require refluxing the mixture to facilitate the formation of the dioxane ring.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The removal of water from the reaction mixture using a Dean-Stark apparatus is a common technique to drive the reaction to completion .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-5-nitro-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a nickel catalyst.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used as oxidizing agents.
Reduction: Hydrogen gas (H2) with a nickel catalyst or lithium aluminum hydride (LiAlH4) can be used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include nitro derivatives or carboxylic acids.
Reduction: Products include amines or hydroxylamines.
Substitution: Products vary depending on the nucleophile used but can include amines, thiols, or other substituted dioxanes.
Aplicaciones Científicas De Investigación
2-Methyl-5-nitro-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential antimicrobial properties due to the presence of the nitro group.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anti-inflammatory properties.
Industry: Used in the production of fine chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Methyl-5-nitro-1,3-dioxane involves the interaction of its nitro group with biological molecules. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. This interaction can result in the inhibition of enzyme activity and disruption of microbial growth .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-methyl-5-nitro-1,3-dioxane: Similar structure but with a bromine atom at the 5-position.
2-Methyl-5-nitroimidazole: Contains a nitro group but has an imidazole ring instead of a dioxane ring.
Uniqueness
2-Methyl-5-nitro-1,3-dioxane is unique due to its specific combination of a nitro group and a dioxane ring, which imparts distinct chemical and biological properties. Its stability across a wide pH range and its potential antimicrobial activity make it a valuable compound for various applications .
Propiedades
Número CAS |
53898-39-8 |
|---|---|
Fórmula molecular |
C5H9NO4 |
Peso molecular |
147.13 g/mol |
Nombre IUPAC |
2-methyl-5-nitro-1,3-dioxane |
InChI |
InChI=1S/C5H9NO4/c1-4-9-2-5(3-10-4)6(7)8/h4-5H,2-3H2,1H3 |
Clave InChI |
UABHEPDVCHAVPW-UHFFFAOYSA-N |
SMILES canónico |
CC1OCC(CO1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


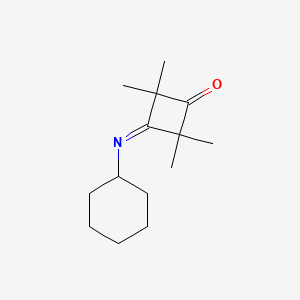
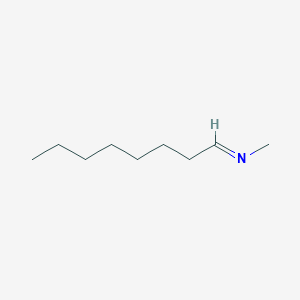
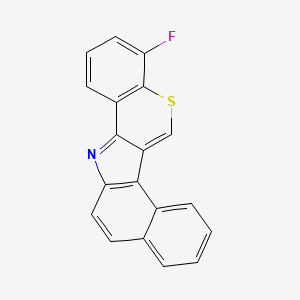
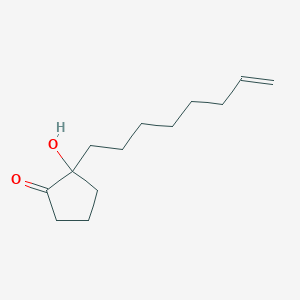
![Silane, [(1,1-diphenyl-3-butenyl)oxy]trimethyl-](/img/structure/B14648646.png)
![{[Di(propan-2-yl)phosphanyl]methyl}(diphenyl)sulfanylidene-lambda~5~-phosphane](/img/structure/B14648660.png)
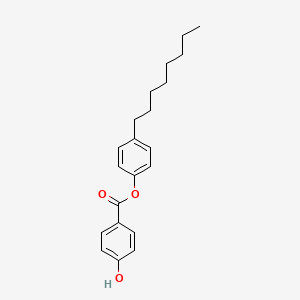
![N,N,2-Trimethyl-5-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14648688.png)

![10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]oxathiolan]-3-yl acetate](/img/structure/B14648695.png)

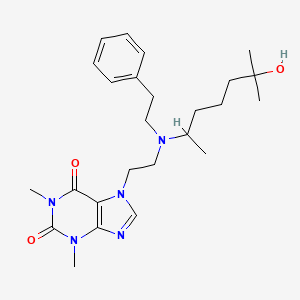

![7-Chloro-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one](/img/structure/B14648726.png)
